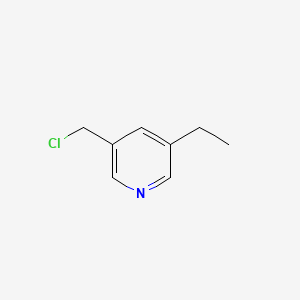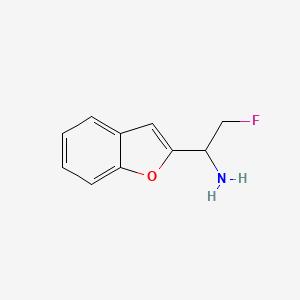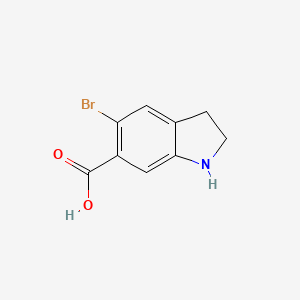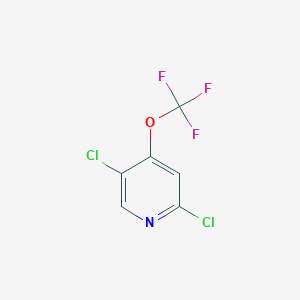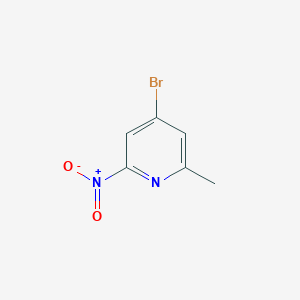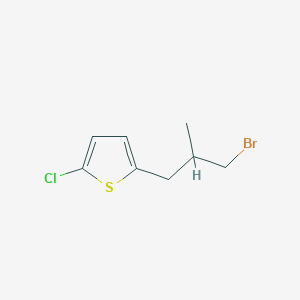
2-(3-Bromo-2-methylpropyl)-5-chlorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene typically involves the bromination of 2-methylpropene followed by a coupling reaction with 5-chlorothiophene. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The coupling reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2-methylpropyl)-5-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation
Major Products Formed
Substitution: Formation of 2-(3-substituted-2-methylpropyl)-5-chlorothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(2-methylpropyl)-5-chlorothiophene
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2-methylpropyl)-5-chlorothiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Utilized in the synthesis of conductive polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloro-2-methylpropyl)-5-chlorothiophene
- 2-(3-Bromo-2-methylpropyl)-5-bromothiophene
- 2-(3-Iodo-2-methylpropyl)-5-chlorothiophene
Uniqueness
2-(3-Bromo-2-methylpropyl)-5-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the thiophene ring enhances its utility in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H10BrClS |
|---|---|
Molekulargewicht |
253.59 g/mol |
IUPAC-Name |
2-(3-bromo-2-methylpropyl)-5-chlorothiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
ZIFYQFLYUPDCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(S1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13156702.png)
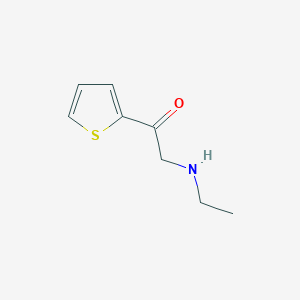
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)

